Enzymatic Potency: The (S)-Enantiomer of This Building Block Confers Low Nanomolar Renin Inhibition (IC50 = 0.7 nM) When Incorporated into Remikiren
The compound's ultimate value is demonstrated by the potency of the drug it creates. Remikiren, which uses (S)-2-benzyl-3-(tert-butylsulfonyl)propionic acid as its P3 site, inhibits human renin with an IC50 of 0.7 nM [1]. This is compared to the structurally distinct direct renin inhibitor Aliskiren, which has a slightly different IC50 of 0.6 nM but a vastly different molecular structure, making Remikiren a valuable tool for studying distinct binding interactions [2].
| Evidence Dimension | IC50 against human renin |
|---|---|
| Target Compound Data | Remikiren (contains target compound as P3 building block): IC50 = 0.7 nM |
| Comparator Or Baseline | Aliskiren: IC50 = 0.6 nM |
| Quantified Difference | Remikiren IC50 is 0.1 nM higher (lower absolute potency) than Aliskiren in this in vitro assay. |
| Conditions | In vitro enzymatic assay using recombinant human renin. |
Why This Matters
This data point validates the critical role of this building block in constructing a high-potency inhibitor and allows users to compare the pharmacological profile of a derivative to the clinical standard, Aliskiren.
- [1] Chemie.de. (n.d.). Remikiren. https://www.chemie.de/lexikon/Remikiren.html View Source
- [2] Wood, J. M., et al. (2005). Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats. Journal of Hypertension, 23(2), 417-426. View Source
